Lipophilicity vs. L-Leucine tert-Butyl Ester
tert-Butyl 2-amino-5-methylhexanoate exhibits an XLogP of 2.3, compared to a cLogP of approximately 1.65 for the free base of L-leucine tert-butyl ester (H-Leu-OtBu) . The +0.65 log unit increase, attributable to the additional methylene unit from the C-5 methyl branch extending the alkyl chain by one carbon, translates to an approximately 4.5-fold higher calculated octanol-water partition coefficient. A separate computational source reports the target compound's ACD/LogP as 2.68, reinforcing the trend .
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | XLogP = 2.3 (chem960.com); ACD/LogP = 2.68 (ChemSpider/ACD Labs) |
| Comparator Or Baseline | L-Leucine tert-butyl ester free base: cLogP = 1.647 (ChemExper); alternative source LogP = 2.40 (Ambinter) |
| Quantified Difference | ΔLogP ≈ +0.3 to +1.0 (depending on computational method); consensus Δ of ~+0.5–0.7 log units vs. free base |
| Conditions | Computed/predicted values from multiple in silico platforms (XLogP3, ACD/LogP, cLogP) |
Why This Matters
Higher LogP indicates greater membrane permeability potential, which is directly relevant for designing peptide mimetics where bioavailability is governed by passive transcellular diffusion.
